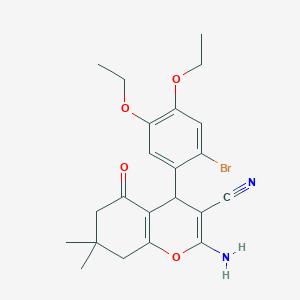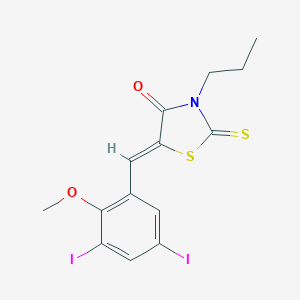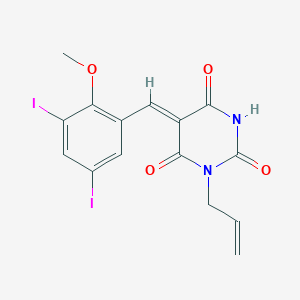![molecular formula C22H21FN2O3S B301707 2-[3,5-dimethyl(phenylsulfonyl)anilino]-N-(4-fluorophenyl)acetamide](/img/structure/B301707.png)
2-[3,5-dimethyl(phenylsulfonyl)anilino]-N-(4-fluorophenyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[3,5-dimethyl(phenylsulfonyl)anilino]-N-(4-fluorophenyl)acetamide, also known as DAPA, is a compound that has been widely studied for its potential applications in scientific research. DAPA is a small molecule that has shown promise in various fields, including cancer research, pain management, and neurology. In
作用機序
The mechanism of action of 2-[3,5-dimethyl(phenylsulfonyl)anilino]-N-(4-fluorophenyl)acetamide is not fully understood, but it is believed to work by inhibiting the activity of an enzyme called histone deacetylase (HDAC). HDAC is involved in the regulation of gene expression, and inhibiting its activity can lead to changes in gene expression patterns. This can result in the induction of apoptosis in cancer cells or the modulation of pain signaling pathways.
Biochemical and Physiological Effects:
2-[3,5-dimethyl(phenylsulfonyl)anilino]-N-(4-fluorophenyl)acetamide has been shown to have a number of biochemical and physiological effects in animal models. In cancer cells, 2-[3,5-dimethyl(phenylsulfonyl)anilino]-N-(4-fluorophenyl)acetamide has been shown to induce apoptosis by upregulating the expression of pro-apoptotic genes and downregulating the expression of anti-apoptotic genes. In animal models of pain, 2-[3,5-dimethyl(phenylsulfonyl)anilino]-N-(4-fluorophenyl)acetamide has been shown to reduce pain sensitivity by modulating the activity of pain signaling pathways. Additionally, 2-[3,5-dimethyl(phenylsulfonyl)anilino]-N-(4-fluorophenyl)acetamide has been shown to have neuroprotective effects in animal models of neurodegenerative diseases, possibly by reducing inflammation and oxidative stress in the brain.
実験室実験の利点と制限
One advantage of using 2-[3,5-dimethyl(phenylsulfonyl)anilino]-N-(4-fluorophenyl)acetamide in lab experiments is that it is a small molecule that can easily penetrate cell membranes and reach its target. Additionally, 2-[3,5-dimethyl(phenylsulfonyl)anilino]-N-(4-fluorophenyl)acetamide has been shown to have low toxicity in animal models, making it a relatively safe compound to work with. However, one limitation of using 2-[3,5-dimethyl(phenylsulfonyl)anilino]-N-(4-fluorophenyl)acetamide in lab experiments is that its mechanism of action is not fully understood, which can make it difficult to interpret results.
将来の方向性
There are several future directions for research on 2-[3,5-dimethyl(phenylsulfonyl)anilino]-N-(4-fluorophenyl)acetamide. One area of interest is the development of 2-[3,5-dimethyl(phenylsulfonyl)anilino]-N-(4-fluorophenyl)acetamide analogs with improved potency and selectivity for HDAC. Another area of interest is the study of 2-[3,5-dimethyl(phenylsulfonyl)anilino]-N-(4-fluorophenyl)acetamide in combination with other drugs or therapies, such as chemotherapy or radiation therapy, to determine if it can enhance their efficacy. Additionally, further research is needed to fully understand the mechanism of action of 2-[3,5-dimethyl(phenylsulfonyl)anilino]-N-(4-fluorophenyl)acetamide and its potential applications in various scientific fields.
合成法
The synthesis of 2-[3,5-dimethyl(phenylsulfonyl)anilino]-N-(4-fluorophenyl)acetamide involves the reaction of 4-fluoroacetanilide with 3,5-dimethylphenylsulfonyl chloride in the presence of a base such as triethylamine. The resulting intermediate is then treated with N,N-dimethylformamide dimethyl acetal and acetic anhydride to yield 2-[3,5-dimethyl(phenylsulfonyl)anilino]-N-(4-fluorophenyl)acetamide as a white solid. The yield of this synthesis method is typically around 60%.
科学的研究の応用
2-[3,5-dimethyl(phenylsulfonyl)anilino]-N-(4-fluorophenyl)acetamide has been studied for its potential applications in various scientific fields. In cancer research, 2-[3,5-dimethyl(phenylsulfonyl)anilino]-N-(4-fluorophenyl)acetamide has been shown to inhibit the growth of cancer cells by inducing apoptosis, or programmed cell death. 2-[3,5-dimethyl(phenylsulfonyl)anilino]-N-(4-fluorophenyl)acetamide has also been studied for its potential use in pain management, as it has been shown to have analgesic effects in animal models. Additionally, 2-[3,5-dimethyl(phenylsulfonyl)anilino]-N-(4-fluorophenyl)acetamide has been studied for its potential use in neurology, as it has been shown to have neuroprotective effects in animal models of neurodegenerative diseases.
特性
製品名 |
2-[3,5-dimethyl(phenylsulfonyl)anilino]-N-(4-fluorophenyl)acetamide |
|---|---|
分子式 |
C22H21FN2O3S |
分子量 |
412.5 g/mol |
IUPAC名 |
2-[N-(benzenesulfonyl)-3,5-dimethylanilino]-N-(4-fluorophenyl)acetamide |
InChI |
InChI=1S/C22H21FN2O3S/c1-16-12-17(2)14-20(13-16)25(29(27,28)21-6-4-3-5-7-21)15-22(26)24-19-10-8-18(23)9-11-19/h3-14H,15H2,1-2H3,(H,24,26) |
InChIキー |
BICGNGHOOBQLNL-UHFFFAOYSA-N |
SMILES |
CC1=CC(=CC(=C1)N(CC(=O)NC2=CC=C(C=C2)F)S(=O)(=O)C3=CC=CC=C3)C |
正規SMILES |
CC1=CC(=CC(=C1)N(CC(=O)NC2=CC=C(C=C2)F)S(=O)(=O)C3=CC=CC=C3)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-amino-4-{3-ethoxy-4-[(2-fluorobenzyl)oxy]phenyl}-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile](/img/structure/B301624.png)

![N-(1,3-benzodioxol-5-yl)-2-(3-{[3-(4-fluorobenzyl)-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl}-1H-indol-1-yl)acetamide](/img/structure/B301626.png)
![N-(1,3-benzodioxol-5-yl)-2-{3-[(3-benzyl-2,4-dioxo-1,3-thiazolidin-5-ylidene)methyl]-1H-indol-1-yl}acetamide](/img/structure/B301627.png)
![Isopropyl (5-{4-[2-(2-isopropylanilino)-2-oxoethoxy]-3-methoxybenzylidene}-2,4-dioxo-1,3-thiazolidin-3-yl)acetate](/img/structure/B301628.png)
![2-{5-[(1-ethyl-1H-indol-3-yl)methylene]-2,4-dioxo-1,3-thiazolidin-3-yl}-N-(2-methylphenyl)acetamide](/img/structure/B301634.png)
![5-{3-methoxy-4-[2-oxo-2-(1-pyrrolidinyl)ethoxy]benzylidene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B301635.png)
![5-{4-[2-oxo-2-(1-pyrrolidinyl)ethoxy]benzylidene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B301636.png)
![2-{3-ethoxy-4-[2-oxo-2-(1-pyrrolidinyl)ethoxy]benzylidene}[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B301638.png)
![(2E)-2-[4-(difluoromethoxy)-3-methoxybenzylidene][1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B301640.png)

![N-(2-bromo-4,5-dimethylphenyl)-2-{4-[(1,3-diethyl-4,6-dioxo-2-thioxotetrahydro-5(2H)-pyrimidinylidene)methyl]phenoxy}acetamide](/img/structure/B301642.png)

![2-{4-[(E)-2-(1H-benzimidazol-2-yl)-2-cyanoethenyl]-2-methoxyphenoxy}-N-(2-bromo-4,5-dimethylphenyl)acetamide](/img/structure/B301645.png)